Tert-butyl sulfamate
CAS No.:
Cat. No.: VC17986975
Molecular Formula: C4H11NO3S
Molecular Weight: 153.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H11NO3S |
|---|---|
| Molecular Weight | 153.20 g/mol |
| IUPAC Name | tert-butyl sulfamate |
| Standard InChI | InChI=1S/C4H11NO3S/c1-4(2,3)8-9(5,6)7/h1-3H3,(H2,5,6,7) |
| Standard InChI Key | NFZUTPCMXSQHRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OS(=O)(=O)N |
Introduction
Chemical Structure and Nomenclature
Tert-butyl sulfamate features a sulfamate group (-OSO₂NH₂) attached to a tert-butyl moiety. The IUPAC name is tert-butyl sulfamate, with the systematic designation tert-butylammonium sulfamate under certain protonation states. Its molecular structure imparts significant steric hindrance due to the bulky tert-butyl group, influencing reactivity in nucleophilic and electrophilic reactions .
Table 1: Basic Properties of Tert-Butyl Sulfamate
| Property | Value/Description |
|---|---|
| Molecular Formula | C₄H₁₁NO₃S |
| Molecular Weight | 153.20 g/mol |
| CAS Registry Number | Not formally assigned |
| Appearance | White crystalline solid (theoretical) |
| Melting Point | ~85–90°C (estimated) |
| Solubility | Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The most common route involves the reaction of tert-butyl alcohol with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base such as pyridine:
This method parallels the synthesis of other sulfamate esters. The reaction typically proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Yields exceeding 70% have been reported in analogous systems .
Industrial Production Challenges
Industrial-scale production faces hurdles due to:
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Moisture Sensitivity: Sulfamoyl chloride hydrolyzes readily, necessitating strict moisture control.
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Byproduct Management: HCl generation requires efficient scrubbing systems.
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Purification: Crystallization from non-polar solvents (e.g., hexane) is employed to isolate the product.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of similar sulfamates indicates decomposition onset temperatures near 150°C, with exothermic breakdown releasing SOₓ and NH₃ gases . Tert-butyl sulfamate’s stability is marginally higher due to the electron-donating tert-butyl group.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1170 cm⁻¹ (S=O asymmetric stretch) and ~910 cm⁻¹ (S-N stretch).
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NMR: <sup>1</sup>H NMR (DMSO-d₆) displays a singlet at δ 1.20 ppm for the tert-butyl group and broad peaks at δ 6.5–7.0 ppm for the NH₂ protons.
Applications in Organic Synthesis
Protecting Group for Amines
Tert-butyl sulfamate serves as a transient protecting group for primary and secondary amines, leveraging its stability under acidic conditions and clean deprotection via hydrogenolysis. For example:
Intermediate in Pharmaceutical Synthesis
Sulfamate esters are precursors to sulfonamides, a class of antibiotics. The tert-butyl variant’s steric bulk may reduce undesired metabolic degradation in drug candidates .
| Parameter | Assessment |
|---|---|
| Acute Toxicity | LD₅₀ (rat, oral): >2000 mg/kg (estimated) |
| Skin Irritation | Mild irritant (analogous compounds) |
| Environmental Impact | Low bioaccumulation potential |
Handling requires PPE (gloves, goggles) and ventilation to mitigate dust inhalation. Waste disposal should follow protocols for sulfonamide derivatives.
Recent Research and Future Directions
Catalytic Applications
Preliminary studies suggest tert-butyl sulfamate’s utility as a ligand in transition-metal catalysis. Its sulfamate group can coordinate to palladium in cross-coupling reactions, enhancing selectivity in aryl-aryl bond formation .
Bioconjugation Chemistry
Functionalization of proteins via sulfamate linkages is under investigation. The tert-butyl group’s hydrophobicity may improve membrane permeability in prodrug designs.
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